(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazole ring, a phenyl group, and a hydroxybenzylidene moiety
Mechanism of Action
Target of Action
It’s worth noting that benzylidene compounds, which this compound is a derivative of, are known to interact with various biochemical pathways .
Mode of Action
It’s known that benzylidene compounds can act as protecting groups in synthetic organic chemistry . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that 4-hydroxybenzylidene derivatives can be involved in the production of raspberry ketone, a process that involves multiple enzymes and biochemical pathways .
Pharmacokinetics
It’s known that 4-hydroxybenzylidene derivatives can be used as fluorescent probes, suggesting they may have properties that allow them to be absorbed and distributed within living cells .
Result of Action
It’s known that benzylidene compounds can have various effects depending on their specific structure and the biochemical pathways they interact with .
Action Environment
It’s known that the efficacy of benzylidene compounds can be influenced by various factors, including the specific conditions of the biochemical pathways they interact with .
Biochemical Analysis
Biochemical Properties
It is known that benzylidene compounds, which are derivatives of benzylidene , have the ability to interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may have an inhibitory effect on the enzymatic activity of tyrosinase This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The azomethine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(E)-5,7-Dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A compound with similar structural features but different biological activities.
4-Hydroxybenzylideneacetone: A simpler compound with a hydroxybenzylidene moiety, used as a precursor in various syntheses.
Uniqueness
(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, phenyl group, and hydroxybenzylidene moiety, which confer specific chemical reactivity and potential biological activities not found in simpler or structurally different compounds.
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-14-8-6-12(7-9-14)11-18-21-17(23)16-10-15(19-20-16)13-4-2-1-3-5-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCZSMKNKTYUCJ-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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